2-[(3-Methylpiperidin-1-YL)methyl]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-methylpiperidin-1-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-5-4-8-15(9-11)10-12-6-2-3-7-13(12)14/h2-3,6-7,11H,4-5,8-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTSONLLQOAKLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 3 Methylpiperidin 1 Yl Methyl Aniline and Its Structural Analogs
Retrosynthetic Analysis for the Target Compound
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized reagents. lkouniv.ac.inox.ac.uk This process is continued until simple, readily available starting materials are identified.
Disconnection Strategies for the Anilino Moiety
The anilino moiety presents several opportunities for disconnection. A primary disconnection strategy involves the C-N bond of the aniline (B41778) group. However, direct disconnection to an aryl cation and an amino anion is not a practical synthetic step. A more viable approach is through Functional Group Interconversion (FGI). The amino group can be retrosynthetically derived from a nitro group, which is a common precursor in aromatic chemistry. The nitro group can be introduced onto the aromatic ring via electrophilic aromatic substitution.
Another strategy involves disconnecting the entire substituted aminomethyl fragment from the aniline ring. This corresponds to a Friedel-Crafts-type reaction in the forward synthesis, where an appropriate electrophile is introduced onto the aniline ring. However, the amino group is a strong activating group and can lead to polysubstitution and other side reactions. Therefore, protecting the amino group is often necessary.
A plausible retrosynthetic pathway for the aniline portion is as follows:
Figure 1: Retrosynthetic Disconnection of the Anilino Moiety
This figure illustrates the disconnection of the C-N bond of the aniline, followed by a functional group interconversion to a nitro group, which can then be disconnected from the aromatic ring.
Strategies for the Construction of the 3-Methylpiperidine (B147322) Ring System
The 3-methylpiperidine ring is a common heterocyclic motif. Its synthesis can be approached through several retrosynthetic disconnections. A common strategy is to disconnect the C-N bonds within the ring, which leads to a linear precursor. For instance, a double C-N disconnection suggests a cyclization reaction of a difunctionalized linear chain in the forward synthesis.
Alternatively, the piperidine (B6355638) ring can be derived from a pre-existing heterocyclic structure, such as a pyridine (B92270). The reduction of a substituted pyridine is a well-established method for the synthesis of piperidines. wikipedia.org For 3-methylpiperidine, the corresponding starting material would be 3-methylpyridine (B133936) (3-picoline).
Another approach is the intramolecular cyclization of an appropriately substituted amine. For example, an amino-aldehyde or amino-ketone can undergo intramolecular reductive amination to form the piperidine ring. Radical-mediated amine cyclization is also a potential strategy. nih.gov
A summary of disconnection strategies for the 3-methylpiperidine ring is presented in the table below:
| Disconnection Strategy | Precursor Type | Corresponding Forward Reaction |
| Double C-N Disconnection | Linear diamine or amino-halide | Intramolecular cyclization |
| C-C and C-N Disconnection | Substituted glutarimide (B196013) or glutaric acid derivative | Reduction and cyclization |
| Pyridine Ring Reduction | 3-Methylpyridine | Catalytic hydrogenation |
| Intramolecular Reductive Amination | Amino-aldehyde/ketone | Reductive amination |
Methodologies for Forming the Methylene (B1212753) Bridge Linking Anilino and Piperidinyl Fragments
The methylene bridge connecting the aniline and piperidine moieties is a key structural feature. Retrosynthetically, this C-N bond can be disconnected, leading to a benzylic electrophile and the 3-methylpiperidine nucleophile, or a formyl-substituted aniline and a piperidine that participates in a reductive amination.
The first approach suggests a nucleophilic substitution reaction in the forward synthesis, where 3-methylpiperidine displaces a leaving group on a benzylic position of the aniline derivative. The second approach involves the reductive amination between an aminobenzaldehyde and 3-methylpiperidine.
A third possibility is the Mannich reaction, where formaldehyde, a secondary amine (3-methylpiperidine), and an activated aromatic compound (aniline) react to form the desired product. The Mannich reaction proceeds via the formation of an iminium ion intermediate. researchgate.net
Contemporary Approaches in Amine and Heterocycle Synthesis
The forward synthesis of 2-[(3-Methylpiperidin-1-YL)methyl]aniline can be accomplished using a variety of modern synthetic methods.
N-Alkylation and Carbon-Nitrogen Bond Formation Reactions
N-alkylation is a fundamental reaction in organic synthesis for the formation of C-N bonds. wikipedia.org In the context of the target molecule, N-alkylation can be used to form the methylene bridge. One common method is the reaction of an amine with an alkyl halide. rsc.org For the synthesis of this compound, this would involve the reaction of 3-methylpiperidine with a 2-(halomethyl)aniline derivative. The use of cesium carbonate as a base can promote selective mono-N-alkylation. rsc.org
The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a more atom-economical and environmentally friendly approach to N-alkylation. nih.gov In this method, a catalyst, often based on ruthenium or iridium, temporarily dehydrogenates an alcohol to an aldehyde, which then reacts with an amine to form an imine. The catalyst then reduces the imine to the desired alkylated amine. nih.govacs.org This would involve the reaction of 3-methylpiperidine with 2-aminobenzyl alcohol.
Recent advances have also focused on the use of non-noble metal catalysts for these transformations. nih.gov
Reductive Amination and Cyclization Strategies for Piperidines
Reductive amination is a powerful and widely used method for the synthesis of amines, including the formation of the piperidine ring and the methylene bridge. nih.govbeilstein-journals.org It typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ. Common reducing agents include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaCNBH3), and borane-pyridine complex. tandfonline.comtandfonline.com
For the construction of the 3-methylpiperidine ring, an intramolecular reductive amination of a suitable δ-amino aldehyde or ketone can be employed. This approach offers good control over stereochemistry.
The formation of the methylene bridge can also be achieved via reductive amination between 2-aminobenzaldehyde (B1207257) and 3-methylpiperidine. The choice of reducing agent is crucial to avoid the reduction of other functional groups present in the molecule.
Recent developments in piperidine synthesis include biocatalytic approaches, such as the use of transaminases for the asymmetric synthesis of chiral piperidines from ω-chloroketones. acs.org This method can provide access to enantiomerically pure substituted piperidines.
The following table summarizes some contemporary methods for the key bond formations:
| Bond Formation | Method | Reagents/Catalysts |
| Methylene Bridge (C-N) | N-Alkylation with Alkyl Halide | 3-Methylpiperidine, 2-(halomethyl)aniline, Cs2CO3 |
| Methylene Bridge (C-N) | Borrowing Hydrogen | 3-Methylpiperidine, 2-aminobenzyl alcohol, Ru or Ir catalyst |
| Methylene Bridge (C-N) | Reductive Amination | 2-Aminobenzaldehyde, 3-methylpiperidine, NaBH4 or NaCNBH3 |
| 3-Methylpiperidine Ring | Pyridine Reduction | 3-Methylpyridine, H2/Catalyst (e.g., PtO2, Pd/C) |
| 3-Methylpiperidine Ring | Intramolecular Reductive Amination | δ-amino aldehyde/ketone, reducing agent |
Multi-Component Reactions for Scaffold Assembly
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, efficient operation. These reactions are characterized by high atom economy and convergence, making them ideal for generating molecular diversity. For the synthesis of scaffolds related to this compound, the Ugi reaction stands out as a particularly versatile MCR.
The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By employing mono-Boc-protected 2-aminobenzylamines as the amine component, chemists can rapidly assemble precursors for various nitrogen-containing heterocycles. Following the Ugi condensation, an acid-promoted deprotection and cyclization sequence can yield dihydroquinazoline (B8668462) or benzodiazepine (B76468) cores, which are structurally related to the 2-aminobenzylamine motif. nih.govnih.gov
A common strategy, known as the Ugi/de-Boc/cyclize (UDC) approach, has been successfully used to create diverse heterocyclic libraries. For instance, the reaction of a mono-protected 2-aminobenzylamine, an aldehyde, a carboxylic acid, and an isocyanide produces an Ugi product that, upon acid treatment (e.g., with trifluoroacetic acid), cyclizes to form either 1,4-dihydroquinazolines or 3,4-dihydroquinazolines, depending on the initial position of the protecting group. nih.govacs.org Microwave irradiation has been shown to accelerate both the initial Ugi condensation and the subsequent cyclization step, often leading to higher yields and shorter reaction times. nih.gov
The versatility of the Ugi reaction allows for significant variation in the final product by simply changing any of the four input components. This modularity is highly advantageous for creating libraries of analogs for structure-activity relationship (SAR) studies in drug discovery.
Table 1: Examples of Ugi Reaction Applications for Heterocycle Synthesis
| Amine Component | Carbonyl Component | Isocyanide | Carboxylic Acid | Product Scaffold | Reference |
|---|---|---|---|---|---|
| N-Boc-2-aminobenzylamine | Substituted Aldehydes | n-Butyl isocyanide | Various | Dihydroquinazolines | nih.gov |
| N-Boc-2-aminobenzylamine | Phenylglyoxaldehydes | Various | CO2 (as methyl carbonic acid) | Dihydro-benzo[e] nih.govthieme-connect.comdiazepines | nih.gov |
Stereoselective Synthesis: Enantioselective and Diastereoselective Routes
The presence of a chiral center at the 3-position of the piperidine ring in this compound necessitates the use of stereoselective synthetic methods to control its absolute configuration. Both enantioselective and diastereoselective strategies are crucial for accessing optically pure isomers, which is often a requirement for pharmaceutical applications.
Enantioselective Routes:
The asymmetric synthesis of chiral piperidines can be achieved through various catalytic methods. One powerful approach involves the dearomatization of readily available pyridine derivatives. For example, a rhodium-catalyzed asymmetric reductive Heck reaction between a pyridine-derived phenyl pyridine-1(2H)-carboxylate and an arylboronic acid can produce 3-substituted tetrahydropyridines with excellent yield and enantioselectivity. nih.gov Subsequent reduction of the tetrahydropyridine (B1245486) intermediate furnishes the desired enantioenriched 3-substituted piperidine. nih.gov
Another strategy is the copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines. thieme-connect.comacs.org This method provides access to chiral 3-boryl-tetrahydropyridines, which are versatile intermediates that can be further functionalized to introduce a variety of substituents at the 3-position with high stereocontrol. thieme-connect.comacs.org
Organocatalysis also offers a metal-free approach to chiral piperidines. An intramolecular cyclization of unsaturated acetals catalyzed by a chiral phosphoric acid has been shown to produce functionalized chiral piperidines with high enantioselectivity. umich.edu This reaction proceeds through the formation of a mixed chiral phosphate (B84403) acetal, which then undergoes a concerted displacement to yield the cyclic product. umich.edu
Diastereoselective Routes:
When a chiral auxiliary is used, diastereoselective reactions can be employed to control the stereochemistry. For instance, the asymmetric synthesis of N-protected 3-methylpiperidin-2-one, a precursor to 3-methylpiperidine, can be achieved starting from D-phenylglycinol as a chiral auxiliary. researchgate.net Alkylation of the corresponding piperidin-2-one can proceed with high diastereoselectivity, which is influenced by the presence or absence of a protecting group on a pendant hydroxyl group of the auxiliary. researchgate.net The resulting diastereomers can often be separated by chromatography.
Furthermore, methods for the diastereoselective synthesis of polysubstituted piperidines have been developed, which can be adapted for the target structure. A boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and alkenes provides access to densely substituted piperidines with high diastereoselectivity. nih.gov Diastereoselective epoxidation of tetrahydropyridine precursors, followed by regioselective ring-opening, is another effective method for creating highly substituted, oxygenated piperidines. nih.govacs.org
Table 2: Comparison of Stereoselective Methods for Piperidine Synthesis
| Method | Catalyst/Reagent | Key Intermediate | Stereocontrol | Advantages | Reference |
|---|---|---|---|---|---|
| Asymmetric Reductive Heck | Rhodium / Chiral Ligand | 3-Aryl-tetrahydropyridine | Enantioselective | High yield and enantioselectivity, broad scope. | nih.gov |
| Asymmetric Borylation | Copper(I) / Chiral Ligand | 3-Boryl-tetrahydropyridine | Enantioselective | Access to versatile building blocks. | thieme-connect.comacs.org |
| Organocatalytic Cyclization | Chiral Phosphoric Acid | Unsaturated Acetal | Enantioselective | Metal-free, high enantioselectivity. | umich.edu |
| Chemo-enzymatic Cascade | Amine Oxidase / Ene Reductase | Tetrahydropyridine | Enantioselective | Green, high stereoselectivity under mild conditions. | nih.gov |
Catalytic Transformations in Organic Synthesis
Catalysis is a cornerstone of modern organic synthesis, enabling efficient, selective, and environmentally benign transformations. The construction and functionalization of the this compound scaffold can benefit significantly from transition metal catalysis, organocatalysis, biocatalysis, and photoredox catalysis.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysts, particularly those based on palladium, rhodium, copper, and gold, are indispensable for forming the key C-N and C-C bonds required for the synthesis of the target molecule and its analogs.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-N bond formation, such as in Buchwald-Hartwig amination reactions, which could be employed to couple 3-methylpiperidine with a suitable 2-halobenzyl derivative. Additionally, palladium-catalyzed reactions are used to construct heterocyclic cores. For example, the cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates proceeds via π-allylpalladium intermediates to form seven-membered benzodiazepine rings.
Rhodium-Catalyzed Reactions: As mentioned in the stereoselective synthesis section, rhodium catalysts are crucial for the asymmetric synthesis of the chiral piperidine moiety. Rh(I)-catalyzed C-H alkenylation/electrocyclization cascades can generate dihydropyridine (B1217469) intermediates, which are then converted to tetrahydropyridines, providing a foundation for building the piperidine ring with defined stereochemistry. nih.gov
Copper-Catalyzed Reactions: Copper catalysis is effective for the enantioselective borylation of dihydropyridines, yielding chiral piperidine precursors. thieme-connect.comacs.org This highlights copper's role in installing functionality that can be elaborated into the final desired structure.
Gold-Catalyzed Reactions: Gold catalysts can facilitate cascade reactions for heterocycle synthesis. For instance, Au(I) catalysts promote the formal double hydroamination of alkynes that have a tethered carboxylic acid group, reacting with 2-aminobenzylamines to produce tetrahydroquinazolines with high diastereoselectivity.
Iron-Catalyzed Reactions: Inexpensive and low-toxicity iron salts like FeCl₃ can catalyze the eco-friendly and highly diastereoselective synthesis of substituted cis-2,6-piperidines through the cyclization of ζ-amino allylic alcohol derivatives. This method relies on a thermodynamic equilibration that favors the most stable cis-isomer.
Organocatalysis and Biocatalysis in Amine Synthesis
In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-based catalysis, often providing unique reactivity and selectivity under mild, environmentally friendly conditions.
Organocatalysis: Chiral Brønsted acids, such as phosphoric acids, have proven effective in catalyzing the enantioselective synthesis of piperidines. The intramolecular cyclization of unsaturated acetals to form chiral piperidines is a prime example, where the catalyst activates the substrate and controls the stereochemical outcome of the ring closure. umich.edu This approach avoids the use of metals and often proceeds with high enantiomeric excess.
Biocatalysis: Enzymes offer unparalleled selectivity and operate under green conditions (aqueous media, ambient temperature and pressure). For the synthesis of chiral piperidines, chemo-enzymatic cascades have been developed that utilize enzymes like amine oxidases and ene imine reductases (EneIREDs). nih.gov In a one-pot process, an amine oxidase can convert an N-substituted tetrahydropyridine into an intermediate that is then stereoselectively reduced by an EneIRED to yield a stereo-defined 3-substituted piperidine. nih.gov This method has been successfully applied to the synthesis of precursors for several pharmaceutical agents, demonstrating its practical utility.
Photoredox Catalysis for Amine Functionalization
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under exceptionally mild conditions. While direct examples for the synthesis of this compound are not prevalent, the principles of photoredox catalysis can be applied to key bond-forming or functionalization steps.
This methodology is particularly well-suited for the generation of radical intermediates that can participate in C-C and C-N bond formation. For instance, photoredox catalysis could be envisioned for the functionalization of the aniline ring or the piperidine C-H bonds. The generation of a nitrogen-centered radical from an N-H bond or an α-amino radical adjacent to the piperidine nitrogen could facilitate coupling with various partners. These reactions are often compatible with a wide range of functional groups and can provide access to novel chemical space that is difficult to reach with traditional thermal methods.
Sustainable and Green Chemistry Considerations in Synthetic Design
The principles of green chemistry are increasingly integral to the design of synthetic routes in the pharmaceutical and chemical industries. Key considerations include maximizing atom economy, using less hazardous reagents, employing catalytic rather than stoichiometric reagents, minimizing waste, and using renewable resources.
Several of the advanced methodologies discussed align well with these principles:
Atom Economy: Multi-component reactions, such as the Ugi reaction, are inherently atom-economical as they incorporate the majority of atoms from the starting materials into the final product. nih.gov
Catalysis: The shift from stoichiometric reagents to catalytic processes (transition metal, organo-, and biocatalysis) significantly reduces waste and environmental impact. For example, the use of biocatalysts operates in water under mild conditions, representing an ideal green synthetic method. nih.gov Iron-catalyzed cyclizations also offer a more sustainable alternative to methods using heavy metals like mercury or palladium.
Energy Efficiency: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, energy consumption compared to conventional heating. nih.gov Photoredox catalysis, which uses visible light as an energy source, also represents a move towards more sustainable energy inputs.
Process Efficiency: One-pot reactions and cascade sequences, where multiple transformations occur in a single reaction vessel, reduce the need for intermediate purification steps, thereby saving solvents, materials, and time. The chemo-enzymatic synthesis of chiral piperidines is an excellent example of a highly efficient one-pot cascade. nih.gov
By integrating these advanced and sustainable methodologies, the synthesis of complex molecules like this compound can be achieved more efficiently and with a significantly reduced environmental footprint.
Chemical Reactivity and Mechanistic Investigations of 2 3 Methylpiperidin 1 Yl Methyl Aniline
Reactivity Profiles of Constituent Amine Functional Groups
The molecule 2-[(3-Methylpiperidin-1-YL)methyl]aniline incorporates two distinct amine functionalities: a primary aromatic amine (aniline) and a tertiary aliphatic amine (piperidine). The electronic and steric environment of each nitrogen atom dictates its reactivity, resulting in differentiated nucleophilic and basic properties.
The nitrogen atom of the primary aniline (B41778) group possesses a lone pair of electrons, enabling it to function as a nucleophile. quora.com However, its nucleophilicity is considerably lower than that of aliphatic amines. This reduced reactivity is primarily due to the delocalization of the nitrogen's lone pair into the aromatic π-system of the benzene (B151609) ring. chemistrysteps.comlibretexts.org This resonance stabilization decreases the availability of the electron pair for attacking electrophiles.
In the specific case of this compound, the nucleophilicity of the aniline nitrogen is further diminished by significant steric hindrance. The bulky (3-methylpiperidin-1-yl)methyl substituent at the ortho position physically obstructs the approach of electrophiles to the nitrogen atom. nih.govrsc.org While the alkyl substituent provides a weak electron-donating inductive effect that could slightly increase electron density on the nitrogen, this electronic contribution is generally outweighed by the substantial steric impediment. reddit.com Studies on similarly hindered anilines show that steric effects can dramatically retard the rates of nucleophilic attack. researchgate.netrsc.org
The basicity of an amine is determined by the availability of its lone pair to accept a proton. The primary amino group in aniline is weakly basic, a consequence of the lone pair's delocalization into the aromatic ring, which reduces its availability for protonation. libretexts.orgdoubtnut.com For the conjugate acid, the anilinium ion, the pKa is approximately 4.6, indicating that aniline is a much weaker base than aliphatic amines. libretexts.org
For this compound, the basicity of the aniline nitrogen is expected to be even lower than that of unsubstituted aniline due to the "ortho effect." doubtnut.com Regardless of whether a substituent is electron-donating or electron-withdrawing, its presence at the ortho position generally results in a weaker base compared to aniline. doubtnut.comquora.com This effect is attributed to a combination of steric hindrance, which interferes with the solvation of the corresponding anilinium ion, and intramolecular interactions. The large (3-methylpiperidin-1-yl)methyl group creates significant steric strain that destabilizes the protonated form, thus decreasing the basicity of the amine.
| Compound | Substituent (at ortho position) | pKa of Conjugate Acid |
|---|---|---|
| Aniline | -H | 4.58 |
| o-Toluidine | -CH₃ | 4.39 |
| o-Chloroaniline | -Cl | 2.64 |
| o-Nitroaniline | -NO₂ | -0.29 |
| 2-Aminobenzylamine | -CH₂NH₂ | 4.47 |
Data sourced from multiple studies, illustrating the general trend of reduced basicity in ortho-substituted anilines.
The tertiary nitrogen within the 3-methylpiperidine (B147322) ring is part of a saturated heterocyclic system, making it an aliphatic amine. Generally, secondary and tertiary aliphatic amines are strong nucleophiles. masterorganicchemistry.com The nucleophilicity of this nitrogen is influenced by both electronic and steric factors. The alkyl groups of the piperidine (B6355638) ring and the N-benzyl substituent are electron-donating through induction, which enhances the electron density on the nitrogen atom and increases its nucleophilic character compared to ammonia.
However, as a tertiary amine, the piperidine nitrogen is subject to considerable steric hindrance. masterorganicchemistry.com The piperidine ring itself, the methyl group at the 3-position, and the large benzyl-aniline group attached to the nitrogen collectively create a crowded environment. This steric bulk can impede the nitrogen's ability to attack sterically demanding electrophiles. Therefore, while electronically activated, the nucleophilicity of the tertiary piperidine nitrogen in this molecule is likely modulated significantly by steric effects, making it less reactive than smaller, less hindered tertiary amines. masterorganicchemistry.com
The tertiary piperidine nitrogen is significantly more basic than the primary aniline nitrogen. The lone pair on this nitrogen is localized in an sp³ hybrid orbital and does not participate in resonance. masterorganicchemistry.com Piperidine itself is a relatively strong base, with the pKa of its conjugate acid being approximately 11.22. wikipedia.org
Several factors influence the basicity of the piperidine nitrogen in this compound.
Alkyl Substitution: The methyl group on the piperidine ring and the carbon framework act as electron-donating groups, increasing the electron density on the nitrogen and stabilizing the positive charge of the conjugate acid, thereby increasing basicity. fiveable.me
N-Benzyl Group: The N-benzyl group, while alkyl-like, can exert a mild electron-withdrawing inductive effect due to the proximity of the sp²-hybridized carbons of the benzene ring, which can slightly decrease basicity compared to a simple N-alkyl piperidine like N-methylpiperidine. cambridgemedchemconsulting.com
| Compound | Amine Type | pKa of Conjugate Acid |
|---|---|---|
| Aniline | Primary Aromatic | 4.6 |
| Cyclohexylamine | Primary Aliphatic | 10.6 |
| Piperidine | Secondary Aliphatic | 11.2 |
| N-Methylpiperidine | Tertiary Aliphatic | 10.1 |
| Pyridine (B92270) | Aromatic (sp² N) | 5.2 |
Data provides context for the expected basicity, highlighting the much greater basic strength of aliphatic amines like piperidine compared to aromatic amines like aniline. masterorganicchemistry.comquora.com
Reaction Mechanisms and Pathways
The aniline portion of the molecule is highly susceptible to electrophilic aromatic substitution (SEAr) reactions. The primary amino group (-NH₂) is a powerful activating group and an ortho, para-director. byjus.com This is due to the ability of the nitrogen's lone pair to donate electron density into the benzene ring through resonance, which stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the attack by an electrophile. wikipedia.org This donation of electrons particularly increases the electron density at the ortho and para positions, making them the preferred sites of electrophilic attack. vedantu.comallen.in
In this compound, the directing effects are heavily influenced by sterics.
Directing Effect: The primary amino group directs incoming electrophiles to the ortho and para positions.
Steric Hindrance: The position ortho to the amino group (C6) is severely sterically hindered by the adjacent, bulky (3-methylpiperidin-1-yl)methyl substituent. Consequently, electrophilic attack at this position is highly unlikely.
Favored Position: The para position (C4) is sterically accessible and electronically activated. Therefore, electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation are expected to occur almost exclusively at the para position.
It is important to note that under strongly acidic conditions, such as those used for nitration (a mixture of nitric and sulfuric acid), the primary amino group will be protonated to form an anilinium ion (-NH₃⁺). This anilinium group is a strongly deactivating, meta-directing group due to its positive charge and powerful electron-withdrawing inductive effect. byjus.com In this scenario, electrophilic substitution would be directed to the positions meta to the substituent (C3 and C5), and the reaction would proceed much more slowly than on the unprotonated aniline ring. libretexts.org To achieve para-substitution under such conditions, the amino group is often first protected by acetylation to form an amide, which is still an ortho, para-director but is less activating and prevents protonation. libretexts.org
Reactions Involving the Piperidine Ring System (e.g., C-H functionalization, ring stability)
The piperidine ring within this compound is a focal point of significant research, particularly concerning its stability and potential for C-H functionalization. The saturated heterocyclic system is generally stable; however, the presence of the methyl group and its connection to the aniline fragment introduces specific reactive characteristics.
Studies have explored the functionalization of the C-H bonds of the piperidine ring. These reactions are often challenging due to the inherent inertness of such bonds. However, advanced catalytic systems, frequently employing transition metals like palladium or rhodium, have enabled the selective activation and subsequent functionalization of these sites. The position of the methyl group on the piperidine ring can direct the regioselectivity of these reactions, favoring certain C-H bonds over others due to steric and electronic influences.
The stability of the piperidine ring itself has also been a subject of investigation. Under forcing conditions, such as high temperatures or pressures in the presence of certain catalysts, ring-opening reactions can occur. The stability is influenced by the conformational preferences of the ring, which are in turn affected by the bulky 3-methyl and the N-aromatic substituents.
Intermolecular and Intramolecular Reactivity within the Hybrid Structure
The hybrid nature of this compound allows for a rich tapestry of both intermolecular and intramolecular reactions. The primary amine of the aniline ring and the tertiary amine of the piperidine ring can both participate in various transformations.
Intramolecularly, the proximity of the aniline and piperidine moieties can lead to cyclization reactions under appropriate conditions. For instance, the formation of new heterocyclic ring systems through the interaction of the aniline nitrogen or ortho-carbon with the piperidine ring or its substituents has been explored. These transformations are often catalyzed and can be highly dependent on the reaction conditions.
Factors Influencing Chemical Reactivity and Selectivity
The chemical behavior of this compound is not static but is instead finely tuned by a variety of factors. These include the electronic nature of any substituents, the steric environment around reactive sites, the solvent used, and the pH of the reaction medium.
Electronic Effects of Substituents
The electronic properties of substituents on the aniline ring can profoundly impact the reactivity of the entire molecule. Electron-donating groups (EDGs) increase the electron density on the aromatic ring and the aniline nitrogen, enhancing their nucleophilicity and making the ring more susceptible to electrophilic aromatic substitution. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring towards electrophiles and lowering the basicity of the aniline nitrogen.
These electronic effects can be transmitted through the methylene (B1212753) bridge to the piperidine ring, albeit to a lesser extent, influencing its reactivity as well. The following table summarizes the expected effects of common substituents on the reactivity of the aniline moiety.
| Substituent Position | Substituent Type | Effect on Aniline Reactivity |
| Ortho, Para | Electron-Donating Group (e.g., -OCH₃, -CH₃) | Increased nucleophilicity, activation towards electrophiles |
| Ortho, Para | Electron-Withdrawing Group (e.g., -NO₂, -CN) | Decreased nucleophilicity, deactivation towards electrophiles |
| Meta | Electron-Donating Group (e.g., -OCH₃, -CH₃) | Moderate activation |
| Meta | Electron-Withdrawing Group (e.g., -NO₂, -CN) | Strong deactivation |
Steric Hindrance and Conformational Aspects
Steric hindrance plays a critical role in dictating the regioselectivity of reactions involving this compound. The 3-methyl group on the piperidine ring and the ortho-substituted aniline create a congested environment around the nitrogen atoms and the adjacent carbons. This steric bulk can hinder the approach of large reagents, favoring reactions at less sterically crowded positions.
Conformational analysis reveals that the molecule can adopt several low-energy conformations. The relative orientation of the aniline and piperidine rings is not fixed, and the preferred conformation can influence which reactive sites are more accessible. The chair conformation of the piperidine ring, with the methyl group in either an axial or equatorial position, will also impact the steric environment and, consequently, the reactivity.
Solvent Effects and Reaction Medium Influence
The choice of solvent can have a dramatic effect on the reaction rates and outcomes. Polar protic solvents can solvate the amine functionalities through hydrogen bonding, potentially altering their nucleophilicity and basicity. Polar aprotic solvents, on the other hand, can influence reaction rates by stabilizing charged intermediates or transition states. The solubility of reagents and catalysts is also a key consideration.
The influence of the reaction medium extends beyond the solvent to include the presence of catalysts, initiators, and other additives. These components can fundamentally alter the reaction mechanism and the selectivity observed.
pH Dependency of Amine Reactivity
The reactivity of the two amine centers in this compound is highly dependent on the pH of the reaction medium. The aniline nitrogen is significantly less basic than the piperidine nitrogen. In acidic conditions, the more basic piperidine nitrogen will be preferentially protonated. This protonation deactivates the piperidine nitrogen as a nucleophile and can introduce electrostatic effects that influence the reactivity of the rest of the molecule.
The pH can be strategically adjusted to control which amine group participates in a reaction. For example, to favor reactions at the aniline nitrogen, a pH can be chosen where the piperidine nitrogen is protonated and thus "protected," leaving the aniline amine as the primary reactive site. The table below illustrates the protonation states at different pH ranges.
| pH Range | Protonation State of Piperidine Nitrogen | Protonation State of Aniline Nitrogen | Predominant Reactive Amine |
| Strongly Acidic | Protonated | Protonated | Neither (both deactivated) |
| Moderately Acidic | Protonated | Unprotonated | Aniline |
| Neutral/Weakly Basic | Unprotonated | Unprotonated | Both potentially reactive (piperidine more nucleophilic) |
| Strongly Basic | Unprotonated | Unprotonated | Both potentially reactive (piperidine more nucleophilic) |
Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation
Mass Spectrometry (MS)
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) would be a critical tool for confirming the molecular weight and elucidating the fragmentation pathways of 2-[(3-Methylpiperidin-1-YL)methyl]aniline. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide definitive structural information.
The fragmentation would likely proceed through several key pathways, primarily involving the cleavage of the bonds benzylic to the aniline (B41778) ring and adjacent to the piperidine (B6355638) nitrogen. Expected fragmentation patterns would include:
Loss of the methylpiperidine moiety: Cleavage of the C-N bond between the benzylic carbon and the piperidine nitrogen would result in a prominent fragment corresponding to the aminobenzyl cation.
Formation of the methylpiperidinium ion: A characteristic fragment corresponding to the protonated 3-methylpiperidine (B147322) would also be expected.
Ring-opening of the piperidine: Subsequent fragmentation of the isolated methylpiperidine ring could lead to the loss of smaller neutral fragments.
A detailed analysis of the product ion spectrum would allow for the unambiguous identification of the compound's connectivity.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is fundamental for identifying the functional groups present in this compound. The IR spectrum would be characterized by absorption bands corresponding to the vibrational modes of its constituent parts.
| Functional Group | Expected Vibrational Mode | **Anticipated Wavenumber (cm⁻¹) ** |
| N-H (Aniline) | Symmetric & Asymmetric Stretching | 3300-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=C (Aromatic) | Ring Stretching | 1450-1600 |
| C-N (Aniline) | Stretching | 1250-1360 |
| C-N (Aliphatic Amine) | Stretching | 1020-1250 |
| N-H (Aniline) | Bending | 1590-1650 |
The presence of sharp bands in the 3300-3500 cm⁻¹ region would confirm the primary amine of the aniline moiety. The aliphatic C-H stretching bands from the methylpiperidine and methylene (B1212753) bridge would be observed below 3000 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range, providing evidence for the benzene (B151609) ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule, particularly those involving the conjugated system of the aniline ring. The spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) would be expected to show absorption bands characteristic of a substituted benzene derivative.
The primary electronic transitions would be π → π* transitions within the aromatic ring. The substitution on the ring would influence the position (λmax) and intensity (molar absorptivity, ε) of these bands. One would expect to observe a strong absorption band around 200-240 nm and a weaker, broader band around 270-300 nm, which are typical for aniline and its derivatives. The exact λmax would be sensitive to the solvent polarity.
X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structural information. This technique would allow for the precise determination of:
Bond lengths and angles: Accurate measurement of all interatomic distances and angles within the molecule.
Conformation: The exact spatial arrangement of the methylpiperidine ring (e.g., chair conformation) and the torsion angles describing the orientation of the substituents relative to the aniline ring.
Intermolecular interactions: Identification of any hydrogen bonding (e.g., involving the aniline N-H groups) or other non-covalent interactions that dictate the crystal packing in the solid state.
This data would provide an unambiguous confirmation of the compound's constitution and stereochemistry in the solid phase.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if chiral forms are synthesized)
The presence of a stereocenter at the 3-position of the methylpiperidine ring means that this compound can exist as a pair of enantiomers, (R)- and (S)-. Chiroptical techniques, such as circular dichroism (CD) spectroscopy, would be essential for analyzing chiral samples of this compound.
If a single enantiomer is synthesized or isolated, its CD spectrum would exhibit characteristic positive or negative Cotton effects corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects are unique to a specific enantiomer and can be used to:
Determine enantiomeric purity: The intensity of the CD signal is proportional to the enantiomeric excess.
Assign absolute configuration: By comparing the experimental CD spectrum with that predicted from theoretical calculations (e.g., time-dependent density functional theory), the absolute (R/S) configuration of the stereocenter could be determined. A racemic mixture would be CD-silent as the signals from the two enantiomers would cancel each other out.
Computational Chemistry and Theoretical Modeling of 2 3 Methylpiperidin 1 Yl Methyl Aniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic properties and energetic landscape of a molecule. These methods, grounded in the principles of quantum mechanics, provide a detailed description of electron distribution and its implications for chemical behavior.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. For 2-[(3-Methylpiperidin-1-YL)methyl]aniline, DFT calculations are employed to determine its optimized geometric structure, minimizing the molecule's total energy. By using various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)), researchers can calculate key energetic properties such as the total energy, enthalpy of formation, and Gibbs free energy. These calculations reveal the most stable three-dimensional arrangement of the atoms and provide insights into the molecule's thermodynamic stability. The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also a primary output of DFT calculations.
| Parameter | Calculated Value | Method/Basis Set |
| Total Energy | Data not available | B3LYP/6-311++G(d,p) |
| Enthalpy of Formation | Data not available | G4(MP2) |
| Gibbs Free Energy | Data not available | B3LYP/6-311++G(d,p) |
| Dipole Moment | Data not available | M06-2X/cc-pVTZ |
Note: The table above is illustrative. Specific values are dependent on the chosen level of theory and have not been published in available literature.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Reactive Sites
The reactivity of a molecule is governed by its electronic landscape. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP map would highlight regions of negative potential (electron-rich), typically around the nitrogen atoms of the aniline (B41778) and piperidine (B6355638) rings, which are susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor), often associated with the hydrogen atoms of the aniline's amino group, indicate sites for nucleophilic attack.
Frontier Molecular Orbital (FMO) theory further clarifies reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The HOMO represents the ability to donate an electron, and its location often corresponds to the most nucleophilic site. The LUMO signifies the ability to accept an electron, indicating the most electrophilic site. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO would be distributed across the aromatic system.
| Orbital | Energy (eV) | Primary Location |
| HOMO | Data not available | Aniline Ring, Amino Group N |
| LUMO | Data not available | Aniline Ring |
| HOMO-LUMO Gap | Data not available | - |
Note: The table above is illustrative. Specific values require dedicated computational studies.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental results. For this compound, DFT calculations can be used to compute nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical shifts, when compared to experimental spectra, can confirm the molecule's structure and assign specific signals to individual atoms.
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These computations help in assigning the various vibrational modes of the molecule, such as the N-H stretching of the aniline group, C-H stretching of the aromatic and aliphatic rings, and the C-N stretching modes. This theoretical vibrational analysis provides a detailed picture of the molecule's internal motions.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Interactions
While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the conformational landscape of this compound. These simulations can reveal the different accessible conformations (rotamers and isomers) and the energy barriers between them. The flexibility of the methylpiperidine ring and the rotation around the bond connecting the methylene (B1212753) bridge to the aniline ring are key areas of conformational interest.
Furthermore, MD simulations can explicitly model the interactions between this compound and solvent molecules. By simulating the compound in a box of water or another solvent, one can study the formation of hydrogen bonds between the aniline's amino group and solvent molecules, as well as other non-covalent interactions. This provides a detailed understanding of solvation effects on the molecule's structure and dynamics.
Mechanistic Studies and Reaction Pathway Analysis
Theoretical modeling is invaluable for exploring potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational chemists can elucidate detailed reaction mechanisms.
Identification of Transition States and Reaction Intermediates
For any proposed reaction, such as N-alkylation or aromatic substitution on the aniline ring, computational methods can be used to locate and characterize the structures of key transition states and reaction intermediates. A transition state represents the highest energy point along the reaction coordinate, and its structure provides crucial information about the mechanism. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By identifying stable or transient intermediates, a complete, step-by-step picture of the reaction pathway can be constructed. These calculations allow for the exploration of different possible mechanisms and the determination of the most energetically favorable route.
Lack of Specific Research Data on this compound Precludes In-Depth Computational Analysis
A thorough review of available scientific literature and chemical databases reveals a significant gap in computational chemistry and theoretical modeling studies specifically focused on the compound This compound . While computational methods are widely applied in chemical research for determining molecular properties, reaction kinetics, and energy profiles, no dedicated studies providing data on energy barrier calculations, kinetic analysis, or the application of advanced computational methodologies for this particular molecule could be identified.
General computational approaches are well-established in the field of chemistry. For instance, methods like Transition State Theory and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory are commonly used to calculate reaction kinetics. mdpi.comresearcher.life Similarly, density functional theory (DFT) methods, such as M06-2X, are employed to compute reaction mechanisms and potential energy surfaces. mdpi.comresearchgate.net However, the application of these specific techniques to this compound has not been documented in the accessible literature.
The exploration of chemical space using machine learning and other advanced computational methodologies is a rapidly growing area of research. skoltech.rumit.edu These techniques are powerful for predicting the properties of novel compounds and accelerating drug discovery. nih.govmdpi.comresearchgate.net Despite the potential of these methods, their specific application to explore the chemical space around this compound has not been reported.
Due to the absence of specific research data, it is not possible to provide a detailed analysis, including data tables, for the following topics as they relate to this compound:
Advanced Computational Methodologies (e.g., Machine Learning in Chemical Space Exploration)
Without published research, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further computational research dedicated to this compound is necessary to generate the data required for such an analysis.
Structure Reactivity Relationships Sar in a Chemical Context
Correlating Structural Variations with Observed Chemical Reactivity and Stability
The chemical reactivity and stability of 2-[(3-Methylpiperidin-1-YL)methyl]aniline are intrinsically linked to its molecular architecture. The compound comprises three key structural motifs: a substituted aniline (B41778) ring, a methyl group on the piperidine (B6355638) ring, and the tertiary amine linkage. Variations in any of these regions can significantly alter the molecule's properties.
The aniline moiety, with its amino group, is susceptible to electrophilic substitution on the aromatic ring. The position of the amino group and the benzyl-piperidine substituent ortho to each other creates steric hindrance that can influence the regioselectivity of these reactions. The electron-donating nature of the amino group activates the ring, particularly at the para-position, making it more reactive towards electrophiles compared to unsubstituted benzene (B151609).
Quantitative Structure-Reactivity Relationships (QSRR)
Hammett Equation and Linear Free Energy Relationships
The Hammett equation, a cornerstone of physical organic chemistry, provides a framework for quantifying the effect of substituents on the reactivity of aromatic compounds. For derivatives of this compound, introducing substituents on the aniline ring would alter the reaction rates and equilibrium constants for various reactions, such as the acylation of the amino group.
A hypothetical study on the hydrolysis rates of a series of N-acyl derivatives of substituted this compound could be envisioned. A Hammett plot of log(k/k₀) versus the substituent constant (σ) would likely yield a linear relationship. Electron-withdrawing groups on the aniline ring would be expected to have a positive ρ value, indicating that they stabilize the transition state and accelerate the reaction by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups would slow down the reaction.
A study on the fragmentation of 4-nitrobenzyl carbamates, which are structurally related by the presence of a substituted benzylamine (B48309) core, demonstrated a linear free-energy relationship. The logarithm of the half-life of fragmentation was found to correlate with the Hammett substituent constant (σ), with electron-donating substituents accelerating the fragmentation. This supports the principle that electronic effects transmitted through the benzene ring play a predictable role in reaction kinetics.
Exploration of Substituent Effects on Reaction Rates and Equilibria
Substituents on the aniline ring of this compound would significantly impact the pKa of the anilinium ion. Electron-withdrawing groups would decrease the basicity of the aniline nitrogen, lowering its pKa, while electron-donating groups would increase it. This, in turn, affects the nucleophilicity of the aniline nitrogen in reactions.
Similarly, substituents on the piperidine ring could influence the basicity of the tertiary amine. The position of these substituents would determine whether their effect is primarily inductive or also involves steric hindrance around the nitrogen atom.
In the synthesis of dihydroquinazolines from 2-aminobenzylamine, a related core structure, the reactivity is highly dependent on the nature of the substituents. For instance, the uncatalyzed N-arylation of 2-aminobenzylamine with electron-deficient fluoroarenes proceeds efficiently, highlighting the importance of electronic effects in determining reaction outcomes.
Conformational Effects on Chemical Reactivity
The piperidine ring in this compound exists predominantly in a chair conformation to minimize torsional strain. The 3-methyl group can occupy either an axial or an equatorial position. The equatorial conformation is generally more stable due to reduced 1,3-diaxial interactions.
The conformational equilibrium of the piperidine ring has a direct impact on the reactivity of the tertiary amine. The orientation of the nitrogen's lone pair of electrons is crucial for its nucleophilicity. In the chair conformation, the lone pair can be either axial or equatorial. The accessibility of this lone pair to attacking reagents is influenced by the steric bulk of the adjacent groups, including the methyl group and the benzyl (B1604629) substituent.
Theoretical studies on methylpiperidines have shown that the orientation of the methyl group can influence the energetics of reactions involving the ring nitrogen. For example, in the reaction of methylpiperidines with CO2, the energetically ideal carbamate (B1207046) product has an equatorial COO- group and an axial methyl group. This suggests that conformational preferences can dictate the stereochemical outcome of reactions.
Stereochemical Influences on Reaction Outcomes and Selectivity
The presence of a stereocenter at the 3-position of the piperidine ring means that this compound is a chiral molecule. This chirality can have a profound influence on its reactions with other chiral molecules, leading to diastereoselective outcomes.
For instance, if the aniline nitrogen were to be acylated with a chiral acylating agent, two diastereomeric products could be formed. The ratio of these diastereomers would be determined by the steric and electronic interactions in the transition state, where the chiral center in the piperidine ring would influence the facial selectivity of the attack on the nitrogen atom.
The synthesis of substituted piperidines often employs stereoselective methods to control the relative and absolute stereochemistry of the final products. rsc.org Diastereoselective lithiation and trapping of N-Boc-3-methylpiperidine, for example, can be used to introduce substituents with a high degree of stereocontrol. This highlights the importance of stereochemistry in directing the course of reactions involving substituted piperidines.
Computational Approaches to SAR Analysis in Chemical Transformations
Computational chemistry offers powerful tools for analyzing the structure-activity relationships of molecules like this compound. Quantum mechanical calculations can be used to determine the relative stabilities of different conformers and to model the transition states of various reactions.
Density Functional Theory (DFT) calculations can provide insights into the electronic properties of the molecule, such as the charge distribution and the energies of the frontier molecular orbitals (HOMO and LUMO). This information can be used to predict the reactivity of different sites within the molecule towards electrophiles and nucleophiles.
Molecular dynamics simulations can be employed to study the conformational flexibility of the molecule and to understand how it interacts with solvent molecules and other reactants. These simulations can provide a dynamic picture of the reaction environment and help to explain observed reaction selectivities. For instance, computational studies on 2-aminobenzothiazole (B30445) derivatives have utilized molecular docking and ADME predictions to understand their biological activity, showcasing the utility of these methods in SAR analysis. nih.govresearchgate.net
Future Research Directions and Perspectives
Development of Novel and Highly Efficient Synthetic Routes
The advancement of research into 2-[(3-Methylpiperidin-1-YL)methyl]aniline is contingent upon the availability of efficient and scalable synthetic methodologies. Current approaches to similar ortho-aminobenzylamines often rely on classical multi-step sequences which may include protection/deprotection steps and harsh reaction conditions. Future research should focus on developing more direct and atom-economical routes.
Key areas for development include:
Direct C-H Functionalization: Transition-metal catalyzed C-H activation represents a powerful tool for the direct introduction of functional groups onto aromatic rings. researchgate.netresearchgate.net Research into rhodium(III) or iron-catalyzed ortho-alkylation of anilines could provide a direct pathway to couple a piperidine-containing fragment with the aniline (B41778) core, bypassing the need for pre-functionalized starting materials. researchgate.netrsc.org A picolinamide (B142947) directing group on the aniline nitrogen, for instance, could facilitate site-selective C-H bond activation at the ortho position for subsequent coupling. rsc.org
Reductive Amination Cascades: A one-pot synthesis involving the reductive amination of an ortho-aminobenzaldehyde derivative with 3-methylpiperidine (B147322) would offer a convergent and efficient route. Future work could optimize catalysts and reaction conditions to improve yields and minimize side products.
Multicomponent Reactions (MCRs): Designing a novel MCR that brings together an aniline precursor, an aldehyde, and 3-methylpiperidine in a single step would be a highly efficient strategy. ajchem-a.com Such approaches are known for their operational simplicity, high atom economy, and ability to rapidly generate molecular diversity.
These advanced synthetic strategies could significantly streamline the production of this compound and its derivatives, making them more accessible for further investigation.
| Synthetic Strategy | Potential Advantages | Key Research Challenges | Relevant Analogs/Precedents |
| Direct C-H Functionalization | High atom economy, fewer synthetic steps, late-stage modification potential. | Catalyst selection, regioselectivity control, functional group tolerance. | Rhodium-catalyzed alkylation of N-nitrosoanilines, Iron-catalyzed trifluoromethylation of anilines. researchgate.netrsc.org |
| Reductive Amination | Convergent, uses readily available starting materials, generally good yields. | Optimization of reducing agents, control of over-alkylation. | Synthesis of N-benzylpiperidine derivatives. researchgate.netresearchgate.net |
| Multicomponent Reactions | High efficiency, operational simplicity, rapid library generation. | Design of novel reaction pathways, optimization of reaction conditions. | Piperidine (B6355638) synthesis via cascade reactions. ajchem-a.comnih.gov |
Elucidation of Underexplored Reactivity Pathways and Mechanisms
The unique juxtaposition of a primary aromatic amine, a tertiary aliphatic amine (piperidine), and an activated benzylic position in this compound suggests a rich and complex reactivity profile that warrants detailed investigation.
Future mechanistic studies could focus on:
Oxidative Coupling Reactions: The aniline moiety is susceptible to oxidative coupling, which could lead to the formation of novel dimeric or polymeric structures with interesting electronic properties. researchgate.net Understanding the mechanism and controlling the regioselectivity of such reactions could be a fruitful area of research.
Intramolecular Interactions and Cyclization: The proximity of the piperidine nitrogen to the aniline amino group could facilitate unique intramolecular cyclization or rearrangement reactions under specific conditions (e.g., acid or metal catalysis). These pathways could lead to novel heterocyclic scaffolds.
Radical Reactions: The reaction of the aniline moiety with radicals, such as methyl radicals, can proceed via addition or hydrogen abstraction pathways. nih.gov A comprehensive kinetic and mechanistic study of radical-mediated reactions of this compound would be valuable for understanding its stability and potential transformations in various environments. nih.gov
Iminium Ion Intermediates: Piperidine is known to catalyze reactions, such as the Knoevenagel condensation, through the formation of an iminium ion intermediate. researchgate.netsemanticscholar.org Investigating whether the piperidine moiety in the target molecule can participate in similar catalytic cycles or intramolecular reactions via iminium ion formation would be a novel research direction.
Advancements in Integrated Experimental and Computational Methodologies
A synergistic approach combining advanced experimental techniques with robust computational modeling will be crucial for a deep understanding of the structure-property relationships of this compound.
An integrated workflow could include:
Computational Modeling: Density Functional Theory (DFT) calculations can predict molecular geometries, electronic properties (such as electrostatic potential and frontier molecular orbitals), and spectroscopic signatures (NMR, IR). mdpi.com Molecular dynamics (MD) simulations can explore the conformational landscape of the flexible piperidine ring and the methylene (B1212753) linker, providing insights into its dynamic behavior. nih.govresearchgate.net
Advanced Spectroscopy: Detailed 2D NMR studies (COSY, HSQC, HMBC) can confirm connectivities and elucidate the precise spatial arrangement of atoms. X-ray crystallography of the parent compound or its derivatives would provide definitive structural information in the solid state.
Kinetic and Mechanistic Probes: Experimental kinetics studies, combined with computational modeling of reaction energy profiles, can be used to validate proposed reaction mechanisms for both synthetic transformations and reactivity pathways. semanticscholar.org This integrated approach has been successfully applied to understand complex reactions involving both aniline and piperidine fragments. nih.gov
| Methodology | Objective | Expected Outcome |
| DFT Calculations | Predict ground-state geometry, electronic structure, and spectroscopic data. | Understanding of reactivity sites, correlation with experimental spectra. mdpi.com |
| Molecular Dynamics | Simulate conformational flexibility and intermolecular interactions. | Insight into dynamic behavior and preferred conformations in solution. nih.gov |
| X-ray Crystallography | Determine the precise 3D structure in the solid state. | Unambiguous structural proof, information on packing and intermolecular forces. |
| Kinetic Analysis | Measure reaction rates under various conditions. | Elucidation of reaction mechanisms and rate-determining steps. semanticscholar.org |
Expansion into Emerging Non-Biological Technological Fields
While aniline and piperidine scaffolds are prevalent in pharmaceuticals, their unique properties also make them attractive for non-biological applications. Future research should explore the potential of this compound and its derivatives in materials science and catalysis.
Potential technological applications include:
Functional Polymers and Materials: The aniline moiety can be polymerized to form polyaniline, a well-known conducting polymer. The incorporation of the bulky and flexible 3-methylpiperidine side group could modulate the solubility, processability, and final properties of the resulting polymer, potentially leading to new materials for sensors or electronic devices.
Corrosion Inhibitors: Aniline and its derivatives are known to be effective corrosion inhibitors for metals. The presence of multiple nitrogen atoms and the aromatic ring in the target molecule suggests it could strongly adsorb onto metal surfaces, offering protection against corrosion.
Ligands for Homogeneous Catalysis: The molecule contains two potential coordination sites (the aniline and piperidine nitrogens), making it a candidate for a bidentate ligand in transition-metal catalysis. The development of metal complexes with this ligand could lead to novel catalysts for various organic transformations.
Organic Dyes: The aniline chromophore is central to many synthetic dyes. Functionalization of the aniline ring or the piperidine moiety could be used to tune the photophysical properties (absorption and emission wavelengths), leading to the development of new dyes for applications in imaging or materials science. researchgate.net
By systematically exploring these research avenues, the scientific community can build a comprehensive understanding of this compound, paving the way for its application in diverse scientific and technological fields.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-[(3-methylpiperidin-1-yl)methyl]aniline?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution reactions. For example, reacting 3-methylpiperidine with 2-aminobenzyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–18 hours yields the product. Monitoring reaction progress via TLC or HPLC and optimizing equivalents of reagents (2–3 eq. of nucleophile) improves yield . Purification often involves column chromatography using silica gel and ethyl acetate/hexane gradients.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Look for aromatic protons (δ 6.5–7.5 ppm), methylene protons adjacent to the piperidine ring (δ 3.0–3.5 ppm), and piperidine methyl groups (δ 1.0–1.5 ppm).
- ¹³C NMR : Confirm the presence of quaternary carbons in the piperidine ring (~50 ppm) and aromatic carbons (~120–140 ppm) .
- IR : N-H stretches (3328–3448 cm⁻¹ for aniline) and aromatic C-H stretches (~1600 cm⁻¹) validate functional groups .
Q. What factors influence the stability of this compound during storage and handling?
- Methodological Answer : Stability is affected by light, oxygen, and humidity. Store in amber vials under inert gas (N₂/Ar) at –20°C. Monitor degradation via HPLC-MS; oxidative decomposition (e.g., formation of nitro or imine byproducts) can occur in the presence of O₂. Use stabilizers like BHT (0.1% w/v) in solution phases .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-methylpiperidinyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
- Methodological Answer : The piperidinyl group acts as an electron-donating substituent via conjugation, directing EAS to the para position of the aniline ring. Steric hindrance from the methyl group on piperidine may reduce substitution at ortho positions. Computational studies (DFT at B3LYP/6-311+G(d,p)) can model charge distribution and predict regioselectivity. Experimental validation involves nitration or bromination followed by LC-MS/¹H NMR analysis .
Q. What computational methods validate experimental spectral data for this compound?
- Methodological Answer : Density functional theory (DFT) at the MN15L/def2-TZVP level predicts IR frequencies (e.g., 1626 cm⁻¹ for aromatic rings, 3291–3533 cm⁻¹ for N-H stretches) and matches experimental IR spectra . For NMR, gauge-including atomic orbital (GIAO) calculations using Gaussian09 with solvent corrections (e.g., DMSO-d6) align with observed shifts .
Q. How can crystallography resolve ambiguities in the spatial arrangement of the 3-methylpiperidinyl-aniline moiety?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines bond lengths, angles, and torsion angles. Crystals are grown via slow evaporation in ethanol/water. Challenges include twinning (resolved via TWINABS) and low-resolution data (addressed with high-flux synchrotron sources) .
Q. What strategies mitigate contradictions in biological activity data across different assays?
- Methodological Answer : Discrepancies may arise from solvent effects (DMSO vs. aqueous buffers) or assay sensitivity. Normalize activity data using internal controls (e.g., reference inhibitors) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀). Meta-analysis of dose-response curves and Hill coefficients clarifies mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
